Nacubactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Nacubactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nacubactam is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor currently in late-stage clinical development. It exhibits a distinctive dual mechanism of action, inhibiting a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D) and demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This dual activity not only protects partner β-lactam antibiotics from enzymatic degradation but also enhances their efficacy, positioning nacubactam as a promising agent to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of nacubactam, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
The emergence and global spread of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, represents a critical threat to public health. While the development of β-lactamase inhibitors has been a successful strategy, the increasing prevalence of carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), necessitates novel agents with broader and more potent activity.
Nacubactam (formerly OP0595 or RG6080) was discovered through efforts to identify new DBO scaffolds with enhanced properties over existing inhibitors like avibactam.[1][2] The key innovation in nacubactam's design is the incorporation of an aminoethoxy side chain, which was found to confer the dual-action mechanism of β-lactamase inhibition and direct PBP2 binding.[3] This "enhancer" effect allows nacubactam to act synergistically with β-lactam partners that target other PBPs, leading to potent bactericidal activity against a wide range of resistant pathogens.[3]
Chemical Synthesis
The chemical synthesis of nacubactam, systematically named [(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, involves a multi-step process. While specific proprietary details of the manufacturing process are not fully public, a plausible synthetic route can be constructed based on published information for related DBO compounds. The synthesis generally involves the construction of the core diazabicyclooctane ring system, followed by the introduction of the side chains and final sulfation.
A generalized synthetic scheme is presented below. This process typically starts from a chiral precursor to establish the desired stereochemistry of the bicyclic core.
Caption: Generalized synthetic workflow for Nacubactam.
Disclaimer: This represents a generalized synthetic pathway. Actual manufacturing processes may differ and involve proprietary reagents and conditions.
Mechanism of Action
Nacubactam's efficacy stems from its dual inhibitory functions targeting key mechanisms of bacterial survival and resistance.
β-Lactamase Inhibition
Nacubactam is a potent inhibitor of a wide range of serine β-lactamases, including:
-
Class A: Extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M, as well as carbapenemases like KPC.[1][4]
-
Class C: AmpC cephalosporinases.[1]
-
Class D: Some oxacillinases (OXA-type carbapenemases).[1]
The inhibition mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase. This reversible covalent bond effectively inactivates the enzyme, preventing the hydrolysis of the partner β-lactam antibiotic.
Penicillin-Binding Protein 2 (PBP2) Inhibition
Uniquely among clinically advanced DBOs, nacubactam also exhibits intrinsic antibacterial activity by targeting and inhibiting PBP2, an essential enzyme in the bacterial cell wall synthesis pathway.[2] PBPs are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. By inhibiting PBP2, nacubactam disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This direct antibacterial effect contributes to its potency and provides a synergistic "enhancer" effect when combined with β-lactams that target other PBPs.
Caption: Dual mechanism of action of Nacubactam.
Quantitative Data
The following tables summarize the in vitro activity of nacubactam, both alone and in combination with partner β-lactams, against a range of bacterial isolates and β-lactamases.
Table 1: In Vitro Activity of Nacubactam and Comparators
| Organism/Enzyme | Nacubactam MIC (μg/mL) | Meropenem MIC (μg/mL) | Meropenem/Nacubactam (1:1) MIC (μg/mL) |
| E. coli (CTX-M-15) | >256 | 64 | 0.5 |
| K. pneumoniae (KPC-2) | >256 | 128 | 1 |
| K. pneumoniae (KPC-3) | >256 | >64 | 0.5 - 4 |
| E. cloacae (AmpC) | 4 - 16 | 0.25 - 2 | 0.25 - 1 |
| M. abscessus ATCC 19977T | >256 | 32 | 4 |
Data compiled from multiple sources.[5][6][7] MIC values can vary based on the specific strain and testing conditions.
Table 2: Inhibitory Activity of Nacubactam Against Purified β-Lactamases
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) |
| KPC-2 | 66 | 31 ± 3 | 5,815 ± 582 |
| KPC-2 (K234R variant) | 781 | 270 ± 27 | 247 ± 25 |
| SHV-1 | ND | ND | ND |
| TEM-1 | ND | ND | ND |
ND: Not determined from the provided search results. Data from[4][8].
Experimental Protocols
The following are detailed protocols for key experiments used in the characterization of nacubactam.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test organism (e.g., K. pneumoniae, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nacubactam and partner β-lactam stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: a. Prepare serial two-fold dilutions of nacubactam and the partner β-lactam in CAMHB directly in the 96-well plate. For combination testing, a checkerboard format is typically used with varying concentrations of both agents.
-
Inoculation: a. Inoculate each well with the prepared bacterial suspension. b. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Experimental workflow for MIC determination.
β-Lactamase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of nacubactam required to inhibit 50% of the activity of a purified β-lactamase.
Materials:
-
Purified β-lactamase (e.g., KPC-2, SHV-1, TEM-1)
-
Nacubactam stock solution
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of kinetic reads at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: a. Dilute the purified β-lactamase to a working concentration in the assay buffer. b. Prepare serial dilutions of nacubactam in the assay buffer.
-
Pre-incubation: a. Add the diluted enzyme to the wells of the microtiter plate. b. Add the nacubactam dilutions to the respective wells. c. Include an enzyme control (no inhibitor) and a blank (no enzyme). d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding a solution of nitrocefin to all wells. b. Immediately begin monitoring the change in absorbance at 486 nm over time (kinetic read) due to the hydrolysis of nitrocefin.
-
Data Analysis: a. Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration. b. Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
In Vivo Efficacy in a Murine Pneumonia Model
Objective: To evaluate the in vivo efficacy of nacubactam in combination with a β-lactam antibiotic in a murine model of bacterial pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., ICR strain)
-
Test organism (e.g., carbapenem-resistant K. pneumoniae)
-
Nacubactam and partner β-lactam for injection
-
Cyclophosphamide (for inducing neutropenia)
-
Anesthetic
-
Sterile saline
Procedure:
-
Induction of Neutropenia: a. Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection: a. Anesthetize the mice. b. Inoculate the mice intranasally with a suspension of the test organism to establish a lung infection.
-
Treatment: a. At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous injections of nacubactam, the partner β-lactam, the combination, or vehicle control. b. Administer treatments at specified intervals (e.g., every 8 hours) for a defined duration (e.g., 24-48 hours).
-
Assessment of Efficacy: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions. c. Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/lung).
-
Data Analysis: a. Compare the bacterial loads in the lungs of the different treatment groups to the control group to determine the reduction in bacterial burden.
Conclusion
Nacubactam represents a significant advancement in the fight against antimicrobial resistance. Its novel dual mechanism of action, combining broad-spectrum β-lactamase inhibition with intrinsic antibacterial activity against PBP2, offers a promising therapeutic strategy for infections caused by highly resistant Gram-negative pathogens. The data presented in this guide underscore its potential, and the detailed protocols provide a framework for further investigation into its properties and applications. As nacubactam progresses through clinical trials, it holds the potential to become a valuable component of the antimicrobial armamentarium for treating serious and life-threatening bacterial infections.
References
- 1. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydron | C7H11N3O6S | CID 90333665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
